molecular formula C23H27N3O5S2 B2932236 4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide CAS No. 683770-96-9

4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide

Cat. No.: B2932236
CAS No.: 683770-96-9
M. Wt: 489.61
InChI Key: BKZJSAXBANLRQH-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a butyl(methyl)sulfamoyl group at the 4-position and a 1,3-thiazol-5-yl ring at the N-position. The thiazole ring is further modified with a 2,5-dimethoxyphenyl substituent.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-5-6-13-26(2)33(28,29)18-10-7-16(8-11-18)22(27)25-21-15-24-23(32-21)19-14-17(30-3)9-12-20(19)31-4/h7-12,14-15H,5-6,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZJSAXBANLRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CN=C(S2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group. The final steps involve the formation of the benzamide core and the attachment of the butyl and methyl groups. Common reagents used in these reactions include thionyl chloride, dimethoxybenzene, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in the development of antimicrobial or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the thiazole ring and sulfonamide group is crucial for its binding affinity and specificity. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

  • LMM5 and LMM11 (1,3,4-Oxadiazoles) :
    These compounds share the benzamide scaffold but replace the thiazole ring with a 1,3,4-oxadiazole. LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) exhibit antifungal activity against Candida albicans via Trr1 inhibition . The oxadiazole core may enhance metabolic stability compared to thiazoles but could reduce aromatic interaction strength due to fewer sulfur-mediated electronic effects.

  • Thiazole-Based Analogs: The compound 3-[(4-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide () shares the thiazole and benzamide motifs but substitutes the sulfamoyl group with a bromophenoxy methyl group.

Substituent Effects

  • Sulfamoyl Group Variations: The target compound’s butyl(methyl)sulfamoyl group balances steric bulk and hydrophobicity, which may optimize target binding compared to LMM5’s benzyl(methyl)sulfamoyl (more aromatic) or LMM11’s cyclohexyl(ethyl)sulfamoyl (more rigid) groups . ’s (E)-N-(2-(10β-Dihydroartemisinoxy)ethyl)-4((4-(2-(N-(2-methylphenyl)sulfamoyl)vinyl)phenoxy)methyl)benzamide incorporates a sulfamoyl-vinyl-phenoxy group, demonstrating that sulfamoyl positioning and conjugation significantly influence binding .
  • In contrast, LMM5’s 4-methoxyphenyl group offers less steric hindrance, which may explain its higher antifungal potency .

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Key Substituents Heterocycle Reported Activity/IC₅₀ Reference
Target Compound Benzamide Butyl(methyl)sulfamoyl, 2,5-dimethoxyphenyl 1,3-thiazol-5-yl N/A
LMM5 Benzamide Benzyl(methyl)sulfamoyl, 4-methoxyphenyl 1,3,4-oxadiazol-2-yl Antifungal (MIC: 8–16 µg/mL)
LMM11 Benzamide Cyclohexyl(ethyl)sulfamoyl, furan-2-yl 1,3,4-oxadiazol-2-yl Antifungal (MIC: 8–16 µg/mL)
3-[(4-Bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide Benzamide (4-Bromophenoxy)methyl 1,3-thiazol-2-yl N/A

Key Observations:

  • Thiazole-containing compounds (target and ) may exhibit improved aromatic interactions compared to oxadiazoles.
  • Sulfamoyl group flexibility (e.g., butyl vs. cyclohexyl) correlates with steric compatibility in enzyme active sites .

Biological Activity

4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide is a complex organic compound that exhibits significant potential in biological applications. Its structure incorporates a benzamide core linked to a thiazole ring and a sulfamoyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C23H27N3O5S2
  • Molecular Weight : 475.61 g/mol
  • CAS Number : 683770-96-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors involved in various cellular processes:

  • Enzyme Inhibition : It has been shown to inhibit enzymes associated with cancer cell proliferation.
  • Receptor Modulation : The compound may act as a modulator for specific receptors, influencing signaling pathways critical for tumor growth and survival.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For example:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including A549 (lung cancer) and CL15 (breast cancer) cells.
  • Mechanisms of Action : The compound appears to induce apoptosis through the intrinsic pathway by promoting cytochrome c release from mitochondria and activating caspases .

Antibacterial Activity

In addition to its anticancer effects, there is emerging evidence suggesting antibacterial properties:

  • Inhibition of Bacterial Growth : Preliminary studies indicate that the compound may exhibit moderate antibacterial activity against certain strains of bacteria .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant inhibition of A549 cell line proliferation with an IC50 value of 0.49 μM .
Study 2Showed that the compound effectively disrupted FAK/Paxillin pathways in CL15 cells, reducing invasion characteristics .
Study 3Reported moderate antibacterial activity against Gram-positive bacteria in preliminary assays .

Q & A

Q. What are the established synthetic routes for preparing 4-[butyl(methyl)sulfamoyl]-N-[2-(2,5-dimethoxyphenyl)-1,3-thiazol-5-yl]benzamide?

The compound’s synthesis likely involves multi-step reactions, including sulfamoylation of the benzamide core and thiazole ring formation. A common approach for analogous sulfonamide-thiazole derivatives involves coupling a pre-synthesized sulfamoyl benzamide with a functionalized thiazole intermediate. For example, thiazole rings are often constructed via Hantzsch thiazole synthesis using thioureas and α-halo ketones . The 2,5-dimethoxyphenyl group may be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution . Purity optimization requires column chromatography or recrystallization, as noted in benzoxazole synthesis protocols .

Q. How is the compound characterized spectroscopically, and what key peaks are indicative of its structure?

Characterization typically employs:

  • NMR : Aromatic protons (δ 6.5–8.0 ppm for thiazole and benzamide), methoxy groups (δ ~3.8 ppm), and butyl/methyl sulfamoyl protons (δ 1.0–3.5 ppm) .
  • HRMS : Molecular ion peaks matching the exact mass (C₂₃H₂₆N₄O₅S₂, calculated ~526.14 g/mol).
  • IR : Stretching vibrations for sulfonamide (S=O at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screens should target enzymes or pathways relevant to its structural motifs. For sulfonamide-thiazole hybrids, bacterial proliferation assays (e.g., against E. coli or S. aureus) are common due to their known interactions with enzymes like acps-pptase . Dose-response studies (IC₅₀ determination) and cytotoxicity assays (e.g., MTT on mammalian cell lines) are critical to assess selectivity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s binding affinity and stability?

  • Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. This aligns with studies on benzoxazole derivatives where DFT predicted reactive sites for enzyme interactions .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., with bacterial pptases) to assess binding stability. Trajectory analysis (RMSD, RMSF) can reveal critical binding residues, as demonstrated for similar sulfonamides .

Q. What strategies resolve contradictions in biochemical activity data across different studies?

Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from assay conditions (e.g., pH, solvent) or enzyme isoforms. For example, acps-pptase inhibition efficacy varies with bacterial strain-specific enzyme conformations . Validate findings using orthogonal assays (e.g., SPR for binding kinetics, isothermal titration calorimetry for thermodynamic parameters) .

Q. How can reaction conditions be optimized for scalability without compromising yield?

Flow chemistry techniques (e.g., continuous microreactors) enhance reproducibility and scalability for multi-step syntheses. A study on diphenyldiazomethane synthesis highlights the use of Design of Experiments (DoE) to optimize temperature, residence time, and catalyst loading . For this compound, screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ for coupling steps) using fractional factorial designs .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

  • HPLC-MS : Monitor hydrolytic degradation (e.g., cleavage of sulfonamide or amide bonds) under accelerated stability testing (40°C/75% RH) .
  • X-ray crystallography : Resolve structural changes in degraded samples, as applied to sulfonamide derivatives in .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Core modifications : Replace the butyl(methyl)sulfamoyl group with cyclic sulfonamides or alter the thiazole’s substituents .
  • Bioisosteric replacements : Substitute the 2,5-dimethoxyphenyl group with pyridyl or indole moieties .
  • Quantitative SAR (QSAR) : Use software like Schrödinger’s Maestro to correlate electronic descriptors (e.g., logP, polar surface area) with activity .

Q. What precautions are necessary when handling this compound in vitro and in vivo?

  • In vitro : Use PPE (gloves, goggles) due to potential irritancy, as noted in Safety Data Sheets for structurally related benzamides .
  • In vivo : Monitor metabolic stability (CYP450 assays) and hepatotoxicity (ALT/AST levels) .

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